The Pentafluorosulfanyl Advantage: A Technical Guide to 2-Methoxy-5-(pentafluorosulfur)benzamide
The Pentafluorosulfanyl Advantage: A Technical Guide to 2-Methoxy-5-(pentafluorosulfur)benzamide
Executive Summary
2-Methoxy-5-(pentafluorosulfur)benzamide represents a cutting-edge scaffold in modern medicinal chemistry, leveraging the unique properties of the pentafluorosulfanyl (
Unlike traditional halogenated benzamides, this molecule offers a distinct "escape from flatland" due to the octahedral geometry of the
Physicochemical Profile: The Advantage
The core value of 2-Methoxy-5-(pentafluorosulfur)benzamide lies in the specific substitution pattern:
-
2-Methoxy Group: Acts as a "conformational lock." It forms an intramolecular hydrogen bond with the amide proton, rigidifying the molecule into a planar conformation essential for receptor binding (e.g., in Dopamine D2/D3 antagonists).
-
5-Pentafluorosulfur Group: Provides high electronegativity (similar to
or ) but with significantly higher lipophilicity and steric bulk.[3]
Comparative Data: Substituent Effects on the Benzamide Core
The following table contrasts the
| Property | Hydrogen (H) | Chlorine (Cl) | Trifluoromethyl ( | Pentafluorosulfanyl ( | Sulfonyl ( |
| Hammett Constant ( | 0.00 | 0.23 | 0.54 | 0.68 | 0.72 |
| Lipophilicity ( | 0.00 | 0.71 | 0.88 | 1.51 | -1.63 |
| Geometry | Spherical | Spherical | Tetrahedral | Octahedral | Tetrahedral |
| Volume ( | Small | 19.9 | 42.6 | ~77.0 | ~45.0 |
| Metabolic Stability | Low | High | High | Very High | Moderate |
Key Insight: The
Structural Visualization & Logic
The following diagram illustrates the bioisosteric relationships and the "Conformational Lock" mechanism inherent to this scaffold.
Figure 1: Structural logic of the scaffold. The 2-methoxy group rigidifies the amide via hydrogen bonding, while the
Experimental Protocol: Synthesis & Coupling
Synthesizing the benzamide requires navigating the high electronegativity of the
Objective: Synthesis of 2-Methoxy-5-(pentafluorosulfur)benzamide from the aniline precursor.
Reagents & Equipment[1][4][5][6]
-
Precursor: 2-Methoxy-5-(pentafluorosulfur)aniline (CAS: 1211587-84-6).
-
Reagents: Copper(I) cyanide (CuCN), Sodium hydroxide (NaOH), Hydrogen peroxide (
). -
Solvents: DMSO, Ethanol.
Step-by-Step Methodology
Stage 1: Sandmeyer-type Cyanation (Aniline
Nitrile)
Note: Direct amidation of electron-poor anilines is difficult; converting to the nitrile and hydrolyzing is often higher yielding.
-
Diazotization: Dissolve 1.0 eq of 2-Methoxy-5-(pentafluorosulfur)aniline in dilute
at 0°C. Add (1.1 eq) dropwise to form the diazonium salt. -
Cyanation: Neutralize the solution to pH 7 with
. Add the mixture slowly to a solution of CuCN (1.2 eq) and KCN (3.0 eq) in water at 50°C. -
Workup: Stir for 2 hours. Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate 2-Methoxy-5-(pentafluorosulfur)benzonitrile.
Stage 2: Radziszewski Hydrolysis (Nitrile
Benzamide)
-
Reaction Setup: Dissolve the nitrile intermediate (1.0 mmol) in Ethanol (5 mL) and DMSO (0.5 mL).
-
Base/Peroxide Addition: Add 6M NaOH (2.0 eq) followed by 30%
(5.0 eq) dropwise. (Caution: Exothermic). -
Completion: Stir at 50°C for 1 hour. Monitor via TLC (formation of polar spot).
-
Isolation: Quench with cold water (20 mL). The product, 2-Methoxy-5-(pentafluorosulfur)benzamide, will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for two broad singlets (amide
) around 7.5–8.0 ppm. -
19F NMR: The
group appears as a characteristic doublet ( ) and quintet ( ) pattern, usually around +60 to +85 ppm.
Medicinal Chemistry Applications
A. Bioisosteric Replacement in Antipsychotics
This scaffold is a direct bioisostere for the 2-methoxy-5-sulfamoylbenzamide core found in Amisulpride and Sulpiride .
-
Challenge: Sulfonyl groups are polar, limiting passive diffusion across the Blood-Brain Barrier (BBB).
-
Solution: Replacing
with maintains the electron-withdrawing nature required for D2 receptor affinity but drastically increases (approx +2.5 units), enhancing CNS penetration.
B. Meta-Diamide Insecticides
Recent research (see Ref 1) utilizes this specific benzamide core to create "meta-diamide" insecticides. The
Synthetic Workflow Diagram
Figure 2: Synthetic pathway from the aniline precursor to the benzamide building block and final drug candidate.
References
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (
)-Containing Meta-Diamide Insecticides.[4] Molecules, 25(22), 5536. -
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[5] Chemical Reviews, 115(2), 1130–1190.[5]
-
Alt, K. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[6] ChemMedChem, 12(15).
-
Sigma-Aldrich. Product Specification: 2-Methoxy-5-(pentafluorosulfur)aniline.
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
